molecular formula C9H14BNO4 B2593648 [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid CAS No. 2377608-87-0

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid

Cat. No.: B2593648
CAS No.: 2377608-87-0
M. Wt: 211.02
InChI Key: MLDDOXIHUNCANC-UHFFFAOYSA-N
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Description

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid (CAS: 1427010-72-7) is a heteroaryl boronic acid featuring a pyridine core substituted with a methyl group at position 5 and a 2-methoxyethoxy group at position 6. The boronic acid moiety at position 3 makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals, agrochemicals, and materials science . Its unique substitution pattern confers distinct electronic and steric properties compared to simpler pyridinyl boronic acids, influencing reactivity, solubility, and binding interactions.

Properties

IUPAC Name

[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDDOXIHUNCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCOC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then functionalized with a methoxyethoxy group and a methyl group.

    Boronic Acid Formation: The functionalized pyridine is then subjected to borylation reactions to introduce the boronic acid group.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 100°C.

Mechanism of Action

The mechanism of action of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit enzymes such as proteases and kinases . This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their distinguishing features:

Compound Name Substituents Electronic Effects Key References
Target Compound 6-(2-Methoxyethoxy), 5-methyl Electron-donating groups enhance boronic acid acidity; steric bulk moderates reactivity
5-Methylpyridine-3-boronic Acid 5-methyl Minimal steric hindrance; standard reactivity in couplings
2-Methoxy-5-pyridylboronic Acid 2-methoxy, 5-boronic acid Electron-donating methoxy enhances diol binding; meta-boronic acid position
[6-(Dimethylamino)pyridin-3-yl]boronic Acid 6-dimethylamino Strong electron-donating amino group lowers pKa; stabilizes boronate complexes
{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic Acid 6-(4-methoxybenzyloxy), 5-CF₃ Electron-withdrawing CF₃ reduces boronic acid acidity; bulky substituent hinders coupling

Key Observations :

  • Substituent Position : The target compound’s 6-substitution contrasts with analogs like 2-methoxy-5-pyridylboronic acid (2-substituted) , affecting steric interactions in cross-couplings.
  • Electron Effects : Electron-donating groups (e.g., methoxyethoxy) lower the pKa of the boronic acid, enhancing diol-binding capacity in aqueous media . Conversely, electron-withdrawing groups (e.g., CF₃ in ) reduce acidity and binding affinity.
  • Steric Impact : Bulky substituents (e.g., 4-methoxybenzyloxy in ) may reduce coupling efficiency compared to the target compound’s linear methoxyethoxy group.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions are highly sensitive to substituent effects:

Compound Reaction Partner Yield (%) Notes Reference
Target Compound Not reported Predicted moderate reactivity due to steric bulk
2-Methoxy-5-pyridylboronic Acid 4,6-Dichloropyrimidine 60–97 Efficient coupling with heteroaryl halides
5-Methylpyridine-3-boronic Acid 4-Bromophenylpiperazine derivative Used in purine synthesis; standard conditions
[6-(Dimethylamino)pyridin-3-yl]boronic Acid Aryl halides Enhanced reactivity due to amino group stabilization

Trends :

  • The target compound’s methoxyethoxy group may improve solubility in polar solvents (e.g., dioxane/water mixtures), facilitating homogeneous reaction conditions.
  • Electron-donating groups (e.g., dimethylamino in ) accelerate transmetalation steps in couplings, whereas bulky substituents (e.g., CF₃ in ) require optimized catalysts.

Physical and Spectroscopic Properties

Property Target Compound 5-Methylpyridine-3-boronic Acid 2-Methoxy-5-pyridylboronic Acid
Melting Point Not reported 300°C Not reported
¹H NMR (CDCl₃) δ 8.42 (s, 1H), 2.53 (s, 3H) δ 3.89 (s, 3H, CH₃O)
Boroxine Formation Likely Observed (1:1 boronic acid/boroxine) Not reported

Notes:

  • Boroxine formation (trimers of boronic acids) is common in anhydrous conditions . The target compound’s methoxyethoxy group may reduce boroxine stability due to steric effects.
  • Higher melting points (e.g., 300°C for ) correlate with crystalline stability, advantageous for purification.

Biological Activity

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group, allowing it to interact with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can be represented as follows:

C12H17BNO3\text{C}_{12}\text{H}_{17}\text{BNO}_3

This compound features a pyridine ring substituted at the 6-position with a 2-methoxyethoxy group and a methyl group at the 5-position, along with a boronic acid moiety.

The biological activity of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction enables the compound to inhibit certain enzymes, particularly those involved in glycoprotein synthesis and cancer cell proliferation.

Inhibition of Enzymes

Research indicates that derivatives of pyridine boronic acids, including [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid, exhibit inhibitory effects on various enzymes such as proteases and kinases. These interactions can lead to a reduction in tumor cell growth and proliferation.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications on the pyridine ring significantly influence the biological activity of boronic acids. For instance, the introduction of different substituents at the 5 or 6 positions can enhance or diminish the potency against specific biological targets.

Substituent Position Effect on Activity
Methyl5Increased potency
Methoxyethoxy6Enhanced solubility
Fluorine5Variable potency

Anticancer Activity

A study investigated the anticancer properties of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

In Vivo Studies

In vivo studies using murine models have shown that this compound can effectively reduce tumor size when administered at therapeutic doses. The results indicated minimal side effects compared to traditional chemotherapeutics, highlighting its potential as a safer alternative for cancer treatment.

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